4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a pyrazole ring, a piperidine sulfonyl group, and a fluorophenyl benzamide moiety
Scientific Research Applications
4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the pyrazole ring using piperidine sulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Benzamide Moiety: The final step involves the coupling of the sulfonylated pyrazole with 2-fluorophenyl benzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole and its substituted forms.
Fluorophenyl Benzamides: Compounds with similar benzamide structures, such as N-(2-fluorophenyl)benzamide.
Uniqueness
4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. Its multi-functional groups allow for diverse interactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c23-17-5-7-20-19(13-17)25(18-6-4-15-2-1-3-16(15)12-18)14-21(30(20,27)28)22(26)24-8-10-29-11-9-24/h4-7,12-14H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQAKDXQFCHMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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